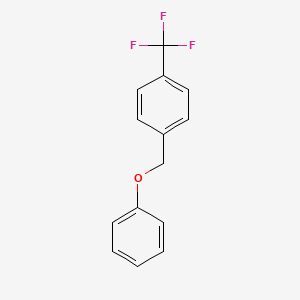
4-(Trifluoromethyl)benzylphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)benzylphenyl ether is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzylphenyl ether structure. This compound is part of the broader class of trifluoromethyl ethers, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzylphenyl ether typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with phenol in the presence of a suitable catalyst. Common catalysts include strong acids or bases that facilitate the etherification process. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Trifluoromethyl)benzylphenyl ether undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the benzyl ether linkage, resulting in the formation of benzyl alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation agents, nitrating mixtures, and sulfonating agents are frequently employed.
Major Products Formed:
Oxidation: Trifluoromethylbenzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzylphenyl ethers.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)benzylphenyl ether has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal stability and chemical resistance
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)benzylphenyl ether involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. This property allows it to interact with intracellular targets, potentially modulating various biochemical pathways .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the benzyl ether linkage.
4-(Trifluoromethyl)benzyl alcohol: Similar structure but with a hydroxyl group instead of the ether linkage.
Trifluoromethylbenzene: Contains the trifluoromethyl group on a benzene ring without additional functional groups.
Uniqueness: 4-(Trifluoromethyl)benzylphenyl ether stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activity. The presence of both the trifluoromethyl group and the benzyl ether linkage makes it a versatile compound for various applications .
Propiedades
Número CAS |
19962-24-4 |
|---|---|
Fórmula molecular |
C14H11F3O |
Peso molecular |
252.23 g/mol |
Nombre IUPAC |
1-(phenoxymethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)12-8-6-11(7-9-12)10-18-13-4-2-1-3-5-13/h1-9H,10H2 |
Clave InChI |
AETDEURBKWFVHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14127513.png)

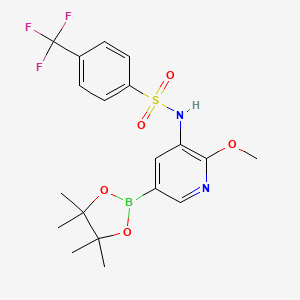
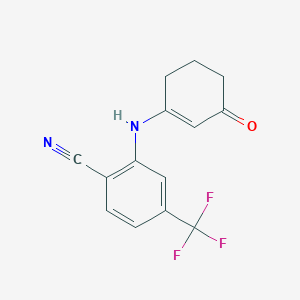

![Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B14127555.png)
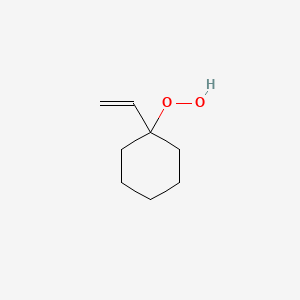
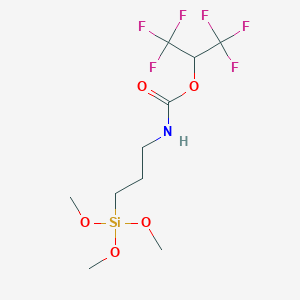

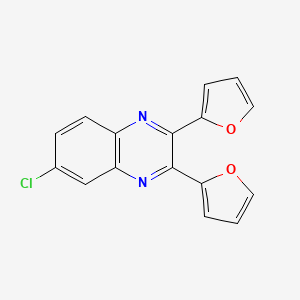

![2-Fluoro-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B14127598.png)

![(2E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinecarbothioamide](/img/structure/B14127611.png)
